
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene is an organic compound with the molecular formula C₁₂H₄F₆ It is characterized by the presence of six fluorine atoms attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a halogenated aromatic compound. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of catalyst, base, and solvent is critical to achieving high efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound, where one or more fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The major products include quinones and hydroquinones, respectively.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic substitution reactions and the development of new synthetic methodologies.
Biology: The compound is used in the design of fluorinated pharmaceuticals and agrochemicals. Its fluorine atoms can enhance the metabolic stability and bioavailability of these compounds.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene depends on its specific application. In the context of pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene can be compared with other fluorinated biphenyl compounds, such as:
1,2,3-Trifluoro-5-(3,4,5-trifluorophenyl)benzene: This compound has a similar structure but differs in the position of the fluorine atoms. It may exhibit different reactivity and properties due to the altered electronic distribution.
1,3,5-Trifluoro-2,4,6-triiodobenzene: This compound contains iodine atoms instead of additional fluorine atoms.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct electronic and steric properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
41860-46-2 |
|---|---|
Molekularformel |
C12H4F6 |
Molekulargewicht |
262.15 g/mol |
IUPAC-Name |
1,3,5-trifluoro-2-(2,4,6-trifluorophenyl)benzene |
InChI |
InChI=1S/C12H4F6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI-Schlüssel |
GJEWKLJUCIECPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


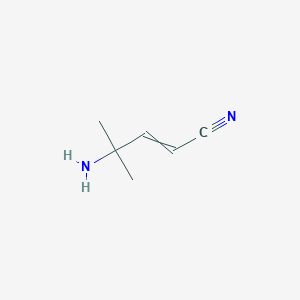
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
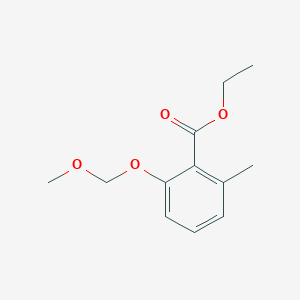
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
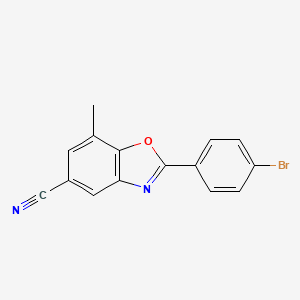

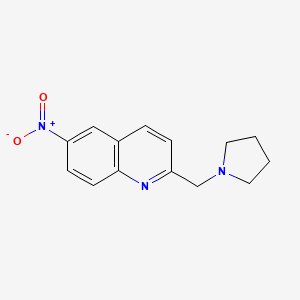
![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)
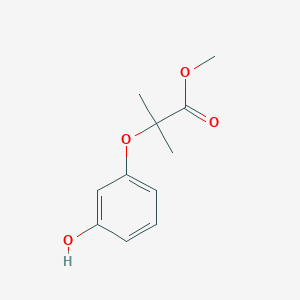
![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)

